molecular formula C8H7BrF2 B582528 1-(Bromomethyl)-3-(difluoromethyl)benzene CAS No. 1263178-51-3

1-(Bromomethyl)-3-(difluoromethyl)benzene

Cat. No. B582528
CAS RN: 1263178-51-3
M. Wt: 221.045
InChI Key: ZLEPJRZWCZMUGA-UHFFFAOYSA-N
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Description

“1-(Bromomethyl)-3-(difluoromethyl)benzene” is an organic compound with the molecular formula C7H5BrF2 . It is also known by several synonyms such as “1-bromo-4-difluoromethyl benzene”, “1-bromo-4-difluoromethyl-benzene”, and “benzene, 1-bromo-4-difluoromethyl” among others . The compound is colorless to yellow in appearance and has a boiling point of 74.0°C to 76.0°C (12.0 Torr) .


Molecular Structure Analysis

The molecular structure of “1-(Bromomethyl)-3-(difluoromethyl)benzene” consists of a benzene ring with a bromomethyl group (-CH2Br) and a difluoromethyl group (-CHF2) attached to it . The exact positions of these groups on the benzene ring can vary, leading to different isomers of the compound.


Physical And Chemical Properties Analysis

“1-(Bromomethyl)-3-(difluoromethyl)benzene” is a liquid at room temperature . It has a molecular weight of 207.02 g/mol . The compound is colorless to yellow in appearance and has a boiling point of 74.0°C to 76.0°C (12.0 Torr) .

Scientific Research Applications

Fluorescent Probes and Imaging Agents

Fluorescent compounds play a crucial role in biological imaging, diagnostics, and drug discovery1-(Bromomethyl)-3-(difluoromethyl)benzene can serve as a building block for designing fluorescent probes due to its electron-donor (D)–acceptor (A) type dipolar structure within a compact benzene backbone . Researchers can modify this compound to create targeted imaging agents for specific cellular components or disease markers.

Difluoromethylation Reactions

Difluoromethylation is a valuable synthetic method for introducing fluorine atoms into organic molecules. 1-(Bromomethyl)-3-(difluoromethyl)benzene can act as a precursor in difluoromethylation reactions, allowing the incorporation of difluoromethyl groups into various substrates. These fluorinated compounds find applications in medicinal chemistry, agrochemicals, and materials science .

Materials Science and Organic Electronics

The electron-withdrawing nature of the difluoromethyl group makes 3-(Difluoromethyl)benzyl bromide interesting for materials science. Researchers have explored its use in organic semiconductors, light-emitting diodes (LEDs), and photovoltaic devices. By incorporating this compound into conjugated polymers, they enhance charge transport and optoelectronic properties .

properties

IUPAC Name

1-(bromomethyl)-3-(difluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrF2/c9-5-6-2-1-3-7(4-6)8(10)11/h1-4,8H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLEPJRZWCZMUGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)F)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrF2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00718310
Record name 1-(Bromomethyl)-3-(difluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00718310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1263178-51-3
Record name 1-(Bromomethyl)-3-(difluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00718310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(bromomethyl)-3-(difluoromethyl)benzene
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